BenchChemオンラインストアへようこそ!

Methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate

Lipophilicity Membrane permeability Partition coefficient

Methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate (CAS 31456-96-9, CID is a trisubstituted salicylate ester with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol. It belongs to the class of 2-hydroxybenzoate (salicylate) derivatives, featuring a methyl ester at C-1, a hydroxyl group at C-2, an allyl (prop-2-en-1-yl) substituent at C-3, and a methyl group at C-5 on the aromatic ring.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 31456-96-9
Cat. No. B1655074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate
CAS31456-96-9
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C(=O)OC)O)CC=C
InChIInChI=1S/C12H14O3/c1-4-5-9-6-8(2)7-10(11(9)13)12(14)15-3/h4,6-7,13H,1,5H2,2-3H3
InChIKeyHJRZTEWSFJXJOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Hydroxy-5-Methyl-3-(Prop-2-En-1-Yl)Benzoate (CAS 31456-96-9): Structural Identity and Procurement-Relevant Physicochemical Profile


Methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate (CAS 31456-96-9, CID 21762190) is a trisubstituted salicylate ester with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol [1]. It belongs to the class of 2-hydroxybenzoate (salicylate) derivatives, featuring a methyl ester at C-1, a hydroxyl group at C-2, an allyl (prop-2-en-1-yl) substituent at C-3, and a methyl group at C-5 on the aromatic ring. The compound is commercially available as a liquid-phase building block (≥95% purity) from multiple suppliers including Enamine, AKSci, and Biosynth, and is catalogued as a versatile small-molecule scaffold for medicinal chemistry and synthetic applications [2]. Its computed XLogP3-AA of 3.4 and topological polar surface area (TPSA) of 46.5 Ų position it in a lipophilicity range distinct from its closest non-methylated and non-allylated salicylate analogs [1].

Why Methyl 2-Hydroxy-5-Methyl-3-(Prop-2-En-1-Yl)Benzoate Cannot Be Replaced by Generic Salicylate Analogs: Structural Differentiation at Positions 3 and 5


Substituting methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate with a generic salicylate analog (e.g., methyl salicylate, methyl 5-methylsalicylate, or methyl 3-allylsalicylate) introduces quantifiable changes in lipophilicity, physical state, and synthetic reactivity that can alter experimental outcomes. The compound's combined 3-allyl and 5-methyl substitution pattern is not present in any single close analog; methyl 3-allylsalicylate (CAS 31456-98-1) lacks the 5-methyl group and is a crystalline solid (mp 133°C), while methyl 5-methylsalicylate (CAS 22717-57-3) lacks the 3-allyl group and exhibits a LogP approximately 1.5–2.0 units lower [1][2]. The 3-allyl moiety additionally confers a chemically addressable olefin handle enabling Claisen rearrangement, oxidative cyclization, and olefin metathesis chemistry that is entirely absent in non-allylated salicylates, making simple substitution chemically non-equivalent for any application requiring downstream derivatization [3].

Quantitative Differentiation Evidence for Methyl 2-Hydroxy-5-Methyl-3-(Prop-2-En-1-Yl)Benzoate (CAS 31456-96-9) vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Target Compound vs. Methyl 3-Allylsalicylate and Methyl 5-Methylsalicylate

Methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate exhibits a computed XLogP3-AA of 3.4 (PubChem) and a vendor-reported LogP of 3.94 (ChemSpace), representing a ΔLogP of approximately +1.5 to +2.0 units versus methyl 3-allylsalicylate (LogP 1.907) and a ΔLogP of approximately +1.9 to +2.5 units versus methyl 5-methylsalicylate (LogP 1.487) [1][2][3]. This difference corresponds to a predicted 30- to 300-fold increase in octanol–water partition coefficient, which has direct implications for membrane permeability, organic-phase extraction efficiency, and chromatographic retention behavior [4].

Lipophilicity Membrane permeability Partition coefficient Drug-likeness SAR

Physical State and Melting Point Differentiation: Liquid Target vs. Crystalline Methyl 3-Allylsalicylate

The target compound is a liquid at room temperature (physical state reported as liquid by Hoffman Chemicals and ChemSpace), whereas its closest structural analog, methyl 3-allylsalicylate (CAS 31456-98-1), is a crystalline solid with a melting point of 133°C [1]. Methyl 5-methylsalicylate (CAS 22717-57-3) is also a liquid but has a significantly lower boiling point (241–243°C) compared to the estimated boiling point of the target compound (~310–320°C based on molecular weight and LogP). The liquid physical state of the target simplifies direct use in solution-phase chemistry, high-throughput screening, and formulation studies without requiring pre-dissolution steps [2].

Physical state Formulation Handling Melting point Crystallinity

Synthetic Utility of the 3-Allyl Handle: Comparative Yield Advantage in Palladium-Catalyzed Benzofuran Cyclization

The 3-allyl-2-hydroxybenzoate scaffold (exemplified by methyl 3-allyl-2-hydroxybenzoate, CAS 31456-98-1) has been demonstrated to serve as a critical intermediate in palladium-catalyzed benzofuran synthesis: when methyl 3-allyl-2-hydroxybenzoate (9a) was subjected to a Pd(OAc)₂-catalyzed one-pot cyclization process, the chemical yield of methyl 2-formylbenzofuran-7-carboxylate increased from 24% (direct from acyclic precursor 10) to 74% using the allyl-salicylate intermediate [1]. The target compound (CAS 31456-96-9), bearing an additional 5-methyl substituent, retains the same 3-allyl-2-hydroxybenzoate pharmacophore required for this reactivity manifold, while the 5-methyl group provides additional steric and electronic tuning of the aromatic ring that may influence regioselectivity in electrophilic aromatic substitution or cyclization steps compared to the des-methyl analog [2].

Synthetic intermediate Benzofuran synthesis Palladium catalysis Allyl cyclization Chemical yield

GHS Hazard Profile Differentiation: Eye Damage Classification vs. Milder Salicylate Analogs

Methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate carries a GHS Eye Damage Category 1 (H318: Causes serious eye damage) classification based on ECHA C&L notification data, alongside Acute Oral Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), and STOT SE Category 3 (H335) [1]. In contrast, methyl 5-methylsalicylate (CAS 22717-57-3) carries a milder Eye Irritation Category 2 (H319) classification with a GHS Signal Word 'Warning' rather than 'Danger' . Methyl 3-allylsalicylate (CAS 31456-98-1) has acute toxicity data reported but lacks the comprehensive GHS classification profile of the target compound [2]. This differential hazard profile mandates distinct personal protective equipment (PPE) requirements, storage protocols, and waste-handling procedures for laboratories procuring the target compound.

Safety GHS classification Eye damage Toxicity Handling requirements

Molecular Scaffold Complexity and Rotatable Bond Count: Implications for Fragment-Based Drug Discovery

The target compound possesses 4 rotatable bonds (PubChem computed), a molecular weight of 206.24 Da, and a complexity score of 237, placing it at the upper end of the 'fragment' space (MW < 300 Da) while offering greater three-dimensionality and substitution vectors than simpler salicylate fragments [1]. By comparison, methyl 5-methylsalicylate (MW 166.17, 2 rotatable bonds) and methyl salicylate (MW 152.15, 2 rotatable bonds) provide fewer points for further derivatization [2]. Methyl 3-allylsalicylate (MW 192.21, 4 rotatable bonds) shares the same rotatable bond count but lacks the 5-methyl hydrophobic contact point. The allyl substituent additionally provides a versatile synthetic handle (undergoing Claisen rearrangement, cross-metathesis, hydroboration, and epoxidation) that non-allylated salicylates cannot offer, effectively functioning as a 'one scaffold, multiple exit vectors' building block for parallel library synthesis .

Fragment-based drug discovery Scaffold complexity Rotatable bonds Molecular diversity Lead optimization

Recommended Application Scenarios for Methyl 2-Hydroxy-5-Methyl-3-(Prop-2-En-1-Yl)Benzoate (CAS 31456-96-9) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring High Lipophilicity and Multi-Vector Derivatization

The target compound's XLogP3-AA of 3.4 and three chemically distinct diversification handles (phenol –OH, methyl ester, and terminal allyl olefin) make it suitable for fragment libraries targeting hydrophobic protein binding pockets. Its LogP is approximately 30-fold higher than methyl 3-allylsalicylate, enabling it to probe lipophilic sub-pockets inaccessible to less hydrophobic salicylate fragments [1]. The allyl group can be exploited for covalent fragment approaches via thiol–ene chemistry or for late-stage diversification through olefin metathesis, while the 5-methyl group provides a pre-installed hydrophobic contact that would require an additional synthetic step if starting from the des-methyl analog [2].

Synthesis of 5-Methyl-Substituted Benzofuran and Coumarin Heterocycles via Allyl Cyclization

Building on the demonstrated 74% yield achieved with methyl 3-allyl-2-hydroxybenzoate in Pd(OAc)₂-catalyzed benzofuran synthesis, the target compound is positioned as a direct precursor for 5-methyl-substituted benzofuran and coumarin derivatives [3]. The pre-installed 5-methyl group eliminates the need for post-cyclization methylation or cross-coupling, reducing the synthetic step count by at least one step compared to using the des-methyl allyl-salicylate. Applications include the synthesis of bioactive heterocycles for agrochemical and pharmaceutical lead discovery programs where a 5-methyl substituent is desired in the final target structure [4].

Lipophilicity-Dependent Biological Assays Where LogP Differentiates Compound Behavior

The target compound's ~1.5–2.0 LogP unit advantage over methyl 3-allylsalicylate provides a meaningful differentiation tool in assays where membrane partitioning or non-specific protein binding is LogP-dependent. In studies of salicylate-mediated enzyme inhibition (e.g., carbonic anhydrase, glucose-6-phosphate dehydrogenase, or 5α-reductase), where bivariate analysis has established a negative correlation between LogP and IC50 for certain targets, the increased lipophilicity of the target compound may produce a measurably different inhibitory profile compared to less lipophilic salicylate analogs [5][6].

Laboratories Requiring GHS Eye Damage Category 1-Compliant Handling Protocols

For procurement in regulated laboratory environments, the target compound's GHS Eye Dam. 1 (H318) classification requires implementation of enhanced eye protection (goggles or face shield) and emergency eyewash station accessibility, in contrast to the Eye Irrit. 2 (H319) classification of methyl 5-methylsalicylate which permits standard safety glasses [7]. Institutions procuring the target compound must ensure their chemical hygiene plan accounts for this elevated hazard level, and substituting the less hazardous analog without protocol adjustments would constitute a GHS compliance gap [8].

Quote Request

Request a Quote for Methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.